3-Acetyl-3,4-dihydronaphthalen-2(1h)-one
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Overview
Description
3-Acetyl-3,4-dihydronaphthalen-2(1h)-one is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various functional groups attached. This particular compound features an acetyl group and a ketone group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-3,4-dihydronaphthalen-2(1h)-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dihydronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-3,4-dihydronaphthalen-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-Acetyl-3,4-dihydronaphthalen-2(1h)-one has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Acetyl-3,4-dihydronaphthalen-2(1h)-one exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it might interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies involving molecular docking, spectroscopy, and other analytical techniques.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2-naphthalenone: Similar structure but lacks the dihydro component.
2-Acetyl-1-tetralone: Another naphthalenone derivative with different substitution patterns.
Uniqueness
3-Acetyl-3,4-dihydronaphthalen-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity and applications in various fields.
Properties
CAS No. |
91962-63-9 |
---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-acetyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H12O2/c1-8(13)11-6-9-4-2-3-5-10(9)7-12(11)14/h2-5,11H,6-7H2,1H3 |
InChI Key |
OJCYAGUYXVXBPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2=CC=CC=C2CC1=O |
Origin of Product |
United States |
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